1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been used in the synthesis of related compounds .Scientific Research Applications
Synthesis Techniques :
- A study by Huo et al. (2016) explored carbon tetrabromide mediated oxidative carbon-nitrogen bond formation, which can be applied in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, potentially relevant to compounds like 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (Huo et al., 2016).
Biological Evaluation :
- Matys et al. (2015) evaluated derivatives of imidazolidine-4-ones, which include compounds similar to the one , for their ability to improve antibiotics' effectiveness in strains of Staphylococcus aureus (Matys et al., 2015).
Anti-arrhythmic Activity :
- A study by Pękala et al. (2005) described the synthesis and evaluation of 5-arylidene derivatives of imidazolidine-2,4-dione, which showed properties of compounds belonging to class Ia according to the Vaughan Williams classification, suggesting potential anti-arrhythmic applications (Pękala et al., 2005).
Chemical Synthesis and Structure :
- Research by Parihar and Ramana (2003) involved the chemoselective N-alkylation of imidazolidine-2,4-dione, which is a key structural component of the compound , for the synthesis of certain analogs (Parihar & Ramana, 2003).
Electrochemical Oxidation :
- A study by Nosheen et al. (2012) examined the electrochemical behavior of hydantoin derivatives, which can inform the understanding of compounds like this compound (Nosheen et al., 2012).
Hypoglycemic Activity :
- Oguchi et al. (2000) synthesized and evaluated a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound , for their hypoglycemic activity (Oguchi et al., 2000).
Structural Analysis :
- Prasad et al. (2018) focused on the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, providing insights into the molecular structure and properties of similar compounds (Prasad et al., 2018).
Radiolabeling for Pharmacokinetics Studies :
- A study by Latli et al. (2011) involved the synthesis of potent antagonists of lymphocyte function-associated antigen-1 (LFA-1) labeled with carbon-14 and deuterium, which included derivatives of imidazolidine-2,4-dione (Latli et al., 2011).
Properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFZISTRCYMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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